7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
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Overview
Description
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H4BrF3O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid group attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The trifluoromethoxy group can be introduced using trifluoromethyl ethers in the presence of a suitable catalyst . Carboxylation is achieved through the reaction with carbon dioxide or carboxylating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Trifluoromethoxylation: Trifluoromethyl ethers with a catalyst.
Carboxylation: Carbon dioxide or carboxylating agents under basic conditions.
Coupling: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzofuran derivatives, quinones, dihydro derivatives, and biaryl compounds .
Scientific Research Applications
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its biological activities, such as anti-tumor, antibacterial, and anti-viral properties.
Chemical Research: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Industrial Applications: The compound is used in the development of new materials and functional polymers.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups enhance its binding affinity to biological targets, such as enzymes and receptors . The carboxylic acid group facilitates interactions with active sites, leading to inhibition or modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-carboxybenzofuran: Lacks the trifluoromethoxy group, resulting in different biological activities and chemical properties.
7-Bromo-5-methoxybenzofuran-2-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
7-Bromo-5-(trifluoromethyl)benzofuran-2-carboxylic acid: Has a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical behavior and biological interactions.
Uniqueness
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRHFUIIISLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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